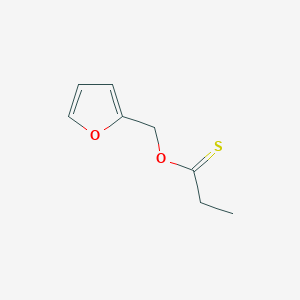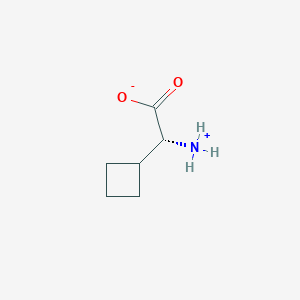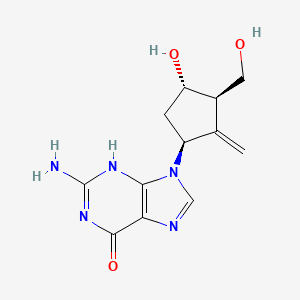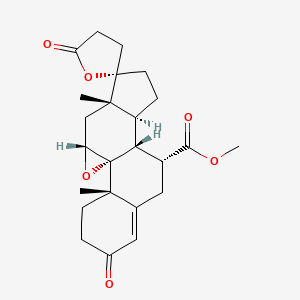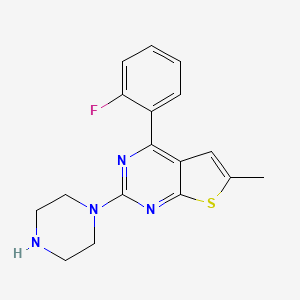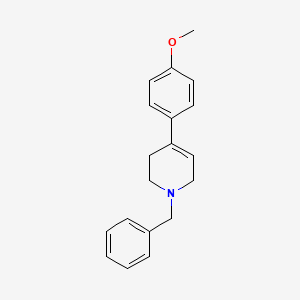
1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
概要
説明
1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxic Potential and Parkinsonism
1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine has been studied for its neurotoxic potential. Zimmerman et al. (1986) found that a similar compound, 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, caused a persistent depletion of striatal dopamine in mice, indicating a potential neurotoxic effect that could lead to Parkinsonian symptoms in humans (Zimmerman et al., 1986).
Regioselective Synthesis
Overman et al. (2003) focused on the regioselective synthesis of tetrahydropyridines, including 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine. This research is significant for the synthesis of complex organic compounds (Overman et al., 2003).
Synthesis and Stereochemistry
Grishina et al. (2005) prepared a series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, used as synthons for fine organic synthesis and potentially as antiviral compounds (Grishina et al., 2005).
Crystal and Molecular Structures
Iwasaki et al. (1987) determined the crystal structures of related compounds, providing insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications (Iwasaki et al., 1987).
Potential Anti-Inflammatory Agents
Rao et al. (1995) synthesized N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines as potential anti-inflammatory agents. This research highlights the therapeutic potential of these compounds in medical applications (Rao et al., 1995).
Intervalence Transitions in Mixed-Valence Monocations
Barlow et al. (2005) explored the intervalence charge-transfer of certain compounds containing 4-methoxyphenyl groups, an important aspect in understanding their electronic properties (Barlow et al., 2005).
Conformation Calculations by Molecular Modelling
Zoltewicz et al. (1993) conducted molecular modelling to understand the conformation of cholinergic 3-Arylideneanabaseines, providing valuable insights for chemical synthesis and drug design (Zoltewicz et al., 1993).
NMR, DFT, and X‐ray Diffraction Studies
Gupta and Chaudhary (2015) used NMR, DFT, and X-ray diffraction to study the structure of related heterocyclic systems, which is crucial for understanding their chemical behavior and potential applications (Gupta & Chaudhary, 2015).
PARP-1 Inhibitors
Ishida et al. (2005) demonstrated that a 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy (Ishida et al., 2005).
特性
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODCJUPOVOBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


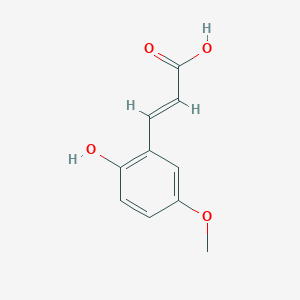
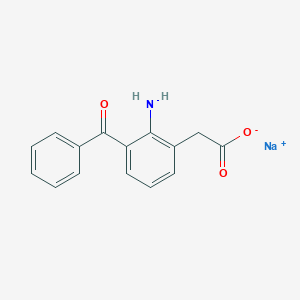
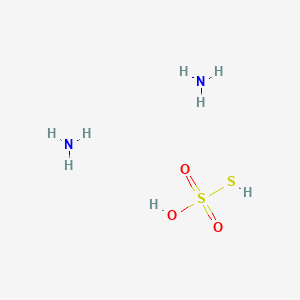
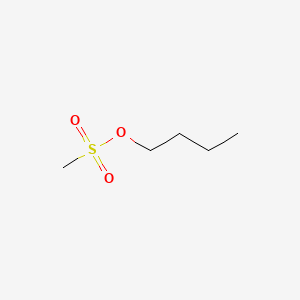
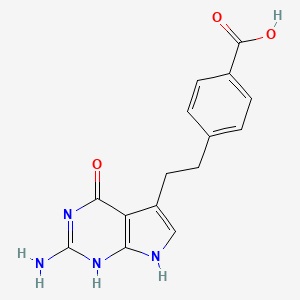
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol](/img/structure/B7819472.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)
![[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B7819476.png)
